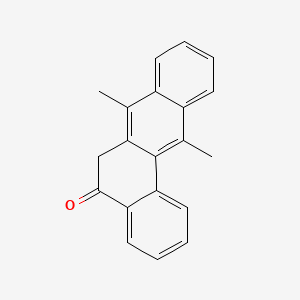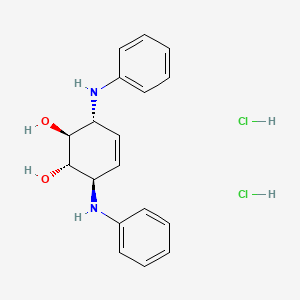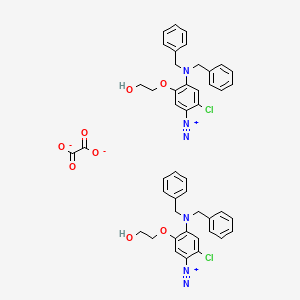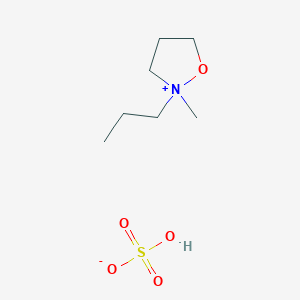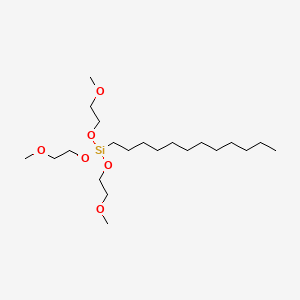
6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane is a complex organic compound with the molecular formula C27H54O6Si. This compound is characterized by its unique structure, which includes a silicon atom bonded to a dodecyl group and a 2-methoxyethoxy group, along with a tetraoxa framework. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of a silicon-containing precursor with dodecyl and 2-methoxyethoxy groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at a moderate level, typically around 25-30°C, to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and high yield. The process includes the purification of the final product using techniques such as distillation, crystallization, and chromatography. Quality control measures are implemented at various stages to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyl or 2-methoxyethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction may produce silane derivatives. Substitution reactions can result in a variety of functionalized silicon compounds.
Applications De Recherche Scientifique
6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with cell membranes and proteins, potentially disrupting their function. This interaction can lead to various biological effects, such as antimicrobial activity or enhanced drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Dodecyl-6-(2-hydroxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane
- 6-Dodecyl-6-(2-ethoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane
- 6-Dodecyl-6-(2-methoxypropoxy)-2,5,7,10-tetraoxa-6-silaundecane
Uniqueness
6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane is unique due to its specific combination of functional groups and its tetraoxa framework. This unique structure imparts distinctive chemical and physical properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
94277-90-4 |
|---|---|
Formule moléculaire |
C21H46O6Si |
Poids moléculaire |
422.7 g/mol |
Nom IUPAC |
dodecyl-tris(2-methoxyethoxy)silane |
InChI |
InChI=1S/C21H46O6Si/c1-5-6-7-8-9-10-11-12-13-14-21-28(25-18-15-22-2,26-19-16-23-3)27-20-17-24-4/h5-21H2,1-4H3 |
Clé InChI |
OYKRJAFWJPSUCH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[Si](OCCOC)(OCCOC)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



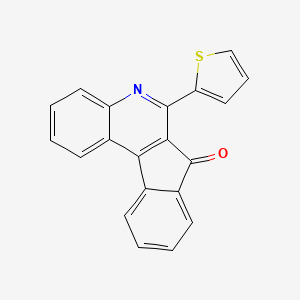
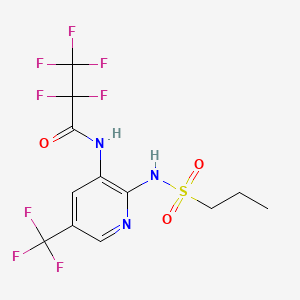
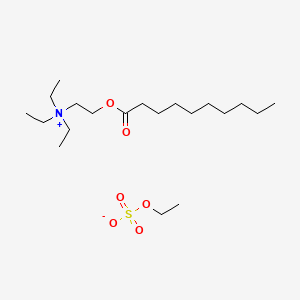
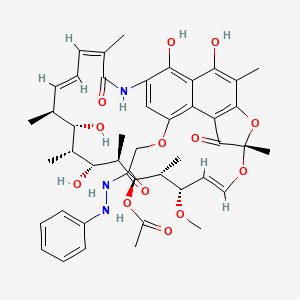


![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
